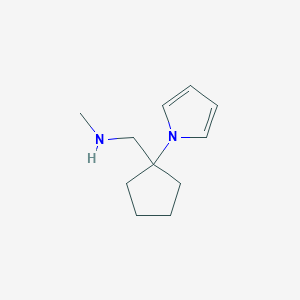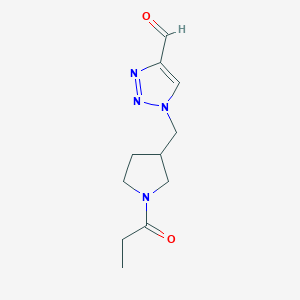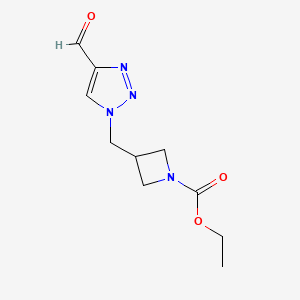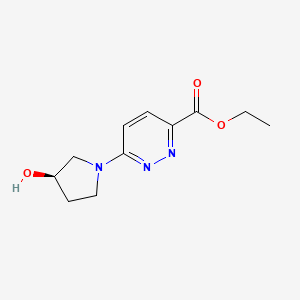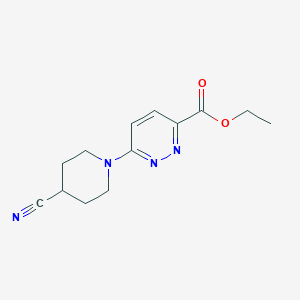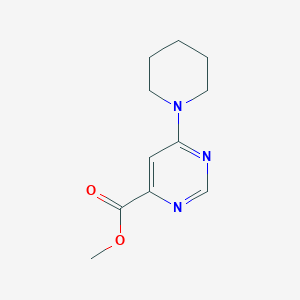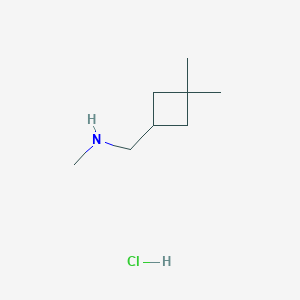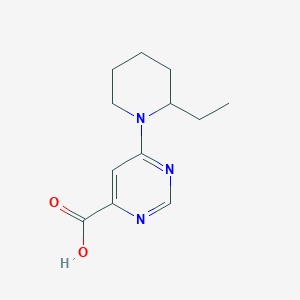
Ethyl 6-(diethylamino)pyridazine-3-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using X-ray diffraction (XRD) and characterized by spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Researchers have utilized ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in the synthesis of new pyridine derivatives, including pyrido[1,2-f]pyrimidines and pyrimido[5,4-d]pyridazines. These synthesized compounds have been evaluated for their antimicrobial properties, indicating the potential use of ethyl 6-(diethylamino)pyridazine-3-carboxylate derivatives in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Heterocyclic Compound Synthesis
In another study, the saponification of a related compound, ethyl 3-amino-4,5-diphenylthieno[2,3-c]pyridazine-2-carboxylate, led to the synthesis of new thieno[2,3-c] pyridazine derivatives. These compounds were further reacted to produce a variety of substituted pyrimido[4′,5′:4,5]-thieno[2,3-c]pyridazine derivatives, showcasing the versatility of this compound in synthesizing heterocyclic compounds with potential pharmacological activities (Radwan, 2000).
Inhibition of Ethylene Biosynthesis
A related study identified pyrazinamide and its derivatives, which are structurally similar to this compound, as inhibitors of ethylene biosynthesis in plants. These compounds, including pyrazinecarboxylic acid derivatives, effectively suppressed the activity of 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme critical for ethylene formation in plants. This finding opens up possibilities for using this compound derivatives in agricultural applications to extend the shelf life of fruits and flowers by inhibiting ethylene biosynthesis (Sun et al., 2017).
Antibacterial Activity of Novel Thieno[2,3-c]pyridazines
Using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, a study synthesized novel thieno[2,3-c]pyridazines with evaluated antibacterial activities. This research highlights the potential of this compound and its derivatives in developing new antibacterial agents (Al-Kamali et al., 2014).
Analyse Biochimique
Biochemical Properties
Ethyl 6-(diethylamino)pyridazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The interactions of this compound with these biomolecules are primarily mediated through hydrogen bonding, π-π stacking interactions, and dual hydrogen-bonding capacity .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have shown potential in inhibiting phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulate cell signaling pathways . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyridazine derivatives have been shown to inhibit PDE enzymes, resulting in increased cAMP levels and subsequent activation of protein kinase A (PKA) signaling pathways . Additionally, this compound may interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives exhibit varying degrees of stability, with some compounds being more prone to degradation under specific conditions . Long-term exposure to this compound may result in alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antihypertensive or anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, pyridazine derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound may affect the levels of key metabolites, such as glucose, lipids, and amino acids, by altering metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may interact with membrane transporters, such as organic anion transporters (OATs) or organic cation transporters (OCTs), facilitating its uptake and distribution . Additionally, this compound may bind to plasma proteins, influencing its localization and accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis . Additionally, this compound may be directed to the mitochondria, affecting cellular energy metabolism and apoptosis .
Propriétés
IUPAC Name |
ethyl 6-(diethylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)10-8-7-9(12-13-10)11(15)16-6-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXCXXUKGMPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


